N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and Stereochemical Features
IUPAC Nomenclature and CAS Registry Analysis
The compound is systematically designated as N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride according to International Union of Pure and Applied Chemistry nomenclature conventions. The Chemical Abstracts Service registry number 1155156-49-2 provides unique identification within chemical databases and literature. The molecular formula C6H12ClNO2S encompasses a molecular weight of 197.68 grams per mole, reflecting the composition of six carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.
The structural representation through Simplified Molecular Input Line Entry System notation appears as CC(C1CC1)N(C)S(=O)(=O)Cl, which clearly delineates the connectivity pattern between the cyclopropyl ring, the ethyl bridge, the methylated nitrogen center, and the sulfamoyl chloride functionality. The International Chemical Identifier key HBWYFEPLSSZWKL-UHFFFAOYSA-N provides additional computational identification parameters for database searches and structural matching algorithms. The MDL number MFCD12140474 serves as another unique identifier within chemical inventory systems.
Crystal Structure Determination and Conformational Analysis
The conformational landscape of this compound is significantly influenced by the presence of the three-membered cyclopropyl ring system, which introduces substantial geometric constraints on the molecular framework. Crystal structure analysis reveals that the cyclopropyl ring maintains its characteristic planar geometry with carbon-carbon bond angles of approximately 60 degrees, consistent with the inherent angular strain of three-membered carbocyclic systems. The carbon atoms within the cyclopropyl ring adopt an equilateral triangle arrangement, creating a rigid structural element that restricts rotational freedom about adjacent bonds.
The conformational preferences of the ethyl bridge connecting the cyclopropyl ring to the nitrogen atom are governed by steric interactions and electronic effects. The torsional angles within this region demonstrate limited flexibility due to the proximity of the bulky cyclopropyl substituent to the methylated nitrogen center. The sulfamoyl chloride group exhibits characteristic tetrahedral geometry around the sulfur atom, with sulfur-oxygen double bonds maintaining standard bond lengths and the sulfur-chlorine single bond showing typical covalent character.
Conformational analysis indicates that the molecule adopts preferential orientations that minimize steric clashes between the cyclopropyl ring and the sulfamoyl chloride functionality. The nitrogen atom displays pyramidal geometry with bond angles deviating from ideal tetrahedral values due to the presence of the lone pair electrons and the influence of neighboring substituents. The overall molecular geometry represents a compromise between minimizing steric repulsion and maintaining optimal orbital overlap for electronic stabilization.
Cyclopropane Ring Strain Effects on Molecular Geometry
The incorporation of the cyclopropyl ring introduces significant strain energy into the molecular framework of this compound. Cyclopropane systems exhibit approximately 27.5 kilocalories per mole of ring strain energy, which substantially affects the overall stability and reactivity profile of the compound. The carbon-carbon bond angles within the cyclopropyl ring are compressed to 60 degrees, representing a substantial deviation from the optimal tetrahedral angle of 109.5 degrees.
This angular strain manifests in several important molecular characteristics. The carbon-hydrogen bonds within the cyclopropyl ring demonstrate enhanced s-character, resulting in shortened bond lengths and increased bond strength compared to conventional alkyl systems. The strain energy also influences the electronic distribution throughout the molecule, affecting the reactivity patterns of adjacent functional groups. The cyclopropyl ring exhibits increased electrophilic character due to the bent bonds and associated orbital strain, which can influence nucleophilic attack patterns on neighboring electrophilic centers.
The geometric distortion imposed by the cyclopropyl ring extends beyond the immediate three-membered ring system to affect the conformation of the attached ethyl group. The carbon atom directly bonded to the cyclopropyl ring experiences restricted rotational freedom, with preferred conformations minimizing unfavorable steric interactions. These conformational constraints propagate through the molecular structure, ultimately influencing the spatial arrangement of the sulfamoyl chloride group and its accessibility to potential reaction partners.
Spectroscopic Profiling and Spectral Signatures
Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shift patterns and coupling relationships. The proton nuclear magnetic resonance spectrum exhibits distinct multiplet patterns that correspond to the various proton environments within the molecular structure. The cyclopropyl ring protons appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 parts per million, reflecting the unique magnetic environment created by the strained three-membered ring system.
The methyl group attached to the nitrogen atom displays a characteristic singlet resonance, typically appearing around 2.8 to 3.2 parts per million due to the deshielding effect of the electronegative nitrogen atom. The ethyl bridge connecting the cyclopropyl ring to the nitrogen center generates a pattern of coupled resonances, with the methylene protons showing characteristic coupling to both the cyclopropyl protons and the methyl group on the adjacent carbon.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift values for each carbon environment within the molecule. The cyclopropyl carbon atoms appear as characteristic upfield resonances, while the carbon atoms of the ethyl bridge display intermediate chemical shift values. The carbon atom directly attached to the nitrogen shows significant deshielding due to the electronegativity of the nitrogen and the influence of the sulfamoyl chloride group. These spectral assignments provide valuable structural confirmation and enable detailed analysis of the molecular connectivity patterns.
Infrared Vibrational Mode Analysis
Infrared spectroscopy provides characteristic absorption patterns that serve as fingerprint identification for this compound and related sulfamoyl chloride compounds. The sulfamoyl chloride functional group exhibits strong characteristic absorption bands in the region between 1410 and 1370 wavenumbers, corresponding to asymmetric sulfur-oxygen stretching vibrations. Additional strong absorption bands appear between 1204 and 1166 wavenumbers, attributed to symmetric sulfur-oxygen stretching modes.
The sulfur-chlorine stretching vibration manifests as a strong absorption band in the region around 380 plus or minus 10 wavenumbers, providing a diagnostic signature for the sulfamoyl chloride functionality. This absorption frequency is characteristic of sulfonyl chloride compounds and serves as a reliable identification marker for structural confirmation. The position of this band can be influenced by electronic effects from neighboring substituents, with electron-withdrawing groups typically causing shifts to higher frequencies.
The cyclopropyl ring system contributes unique vibrational characteristics to the infrared spectrum, including carbon-hydrogen stretching vibrations that appear in the alkane region between 3000 and 2800 wavenumbers. The strained nature of the three-membered ring system results in distinctive carbon-carbon stretching and bending modes that can be distinguished from conventional alkyl groups. The overall infrared spectrum provides a comprehensive vibrational fingerprint that enables identification and structural characterization of the compound.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural information and molecular weight confirmation. The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the intact molecular formula C6H12ClNO2S. The presence of chlorine isotopes results in a characteristic isotope pattern, with the molecular ion plus two peak appearing at mass-to-charge ratio 199 due to the natural abundance of chlorine-37.
Common fragmentation pathways include loss of the chlorine atom, resulting in a fragment at mass-to-charge ratio 162, and loss of the sulfur dioxide group, generating fragments characteristic of the organic portion of the molecule. The cyclopropyl ring system typically undergoes ring-opening reactions under mass spectrometric conditions, leading to characteristic fragmentation products that can be used for structural identification.
Specific fragment ions at mass-to-charge ratio 99 are characteristic of sulfamoyl chloride-containing compounds and provide diagnostic evidence for the presence of this functional group. These fragmentation patterns, combined with accurate mass measurements, enable definitive structural confirmation and distinguish the compound from closely related isomers or analogs. The mass spectrometric data complement other analytical techniques to provide comprehensive structural characterization.
Thermodynamic and Kinetic Stability Profiles
Thermal Decomposition Pathways
The thermal stability of this compound is influenced by the inherent strain energy of the cyclopropyl ring system and the reactivity of the sulfamoyl chloride functional group. Cyclopropane derivatives generally exhibit enhanced reactivity due to the substantial ring strain energy, which provides a thermodynamic driving force for ring-opening reactions at elevated temperatures. The strain energy of approximately 27.5 kilocalories per mole stored within the three-membered ring contributes to the overall thermodynamic instability of the compound.
Thermal decomposition typically proceeds through multiple competing pathways, including cleavage of the sulfur-chlorine bond, ring-opening of the cyclopropyl system, and fragmentation of the nitrogen-sulfur bond. The sulfamoyl chloride group represents a particularly thermally labile functionality, with the sulfur-chlorine bond showing susceptibility to homolytic cleavage at moderate temperatures. The decomposition products include hydrogen chloride, sulfur dioxide, and various organic fragments derived from the cyclopropylethyl and methyl substituents.
The kinetics of thermal decomposition are governed by the relative activation barriers for the various fragmentation pathways. The cyclopropyl ring-opening process typically requires significant activation energy despite the thermodynamic favorability due to the strain relief. The overall thermal stability profile indicates that the compound should be stored and handled under controlled temperature conditions to prevent unwanted decomposition reactions that could compromise the integrity of the material.
Hydrolytic Stability in Aqueous Media
The hydrolytic behavior of this compound in aqueous media follows patterns established for sulfamoyl chloride compounds, with the sulfur-chlorine bond serving as the primary site of nucleophilic attack by water molecules. The hydrolysis reaction proceeds through an elimination mechanism involving the formation of a transient nitrogen-sulfonyl intermediate, followed by capture of water and subsequent elimination of hydrogen chloride.
Kinetic studies of related sulfamoyl chloride compounds indicate that the hydrolysis rate is significantly influenced by the nature of the substituents attached to the nitrogen atom. The presence of the cyclopropylethyl group introduces steric hindrance that can affect the accessibility of the sulfamoyl chloride functionality to approaching nucleophiles. Comparative analysis with simpler sulfamoyl chlorides, such as dimethylsulfamoyl chloride, reveals that bulkier substituents generally reduce the hydrolysis rate due to steric protection of the reactive site.
Properties
IUPAC Name |
N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-5(6-3-4-6)8(2)11(7,9)10/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWYFEPLSSZWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
The compound features a sulfamoyl group, which is known for its role in inhibiting certain enzymes and pathways involved in tumor growth and inflammation. The structural characteristics of this compound suggest it may interact with specific targets within the MAPK signaling pathway, similar to other sulfamoyl-containing compounds that have shown promise as anticancer agents .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies indicate that compounds with sulfamoyl moieties can inhibit tumor growth by affecting key signaling pathways. This compound may exhibit similar properties by modulating the MAPK pathway.
- Anti-inflammatory Effects : Compounds containing sulfamoyl groups have been reported to exert anti-inflammatory effects, potentially through the inhibition of COX-2 and other inflammatory mediators .
- Antimicrobial Properties : Although specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated significant effects against various pathogens, suggesting potential for similar applications.
Case Studies and Research Findings
Several studies provide insights into the biological implications of sulfamoyl-containing compounds:
- In Vitro Studies : Research indicates that derivatives with sulfamoyl groups can inhibit cancer cell proliferation in vitro. For instance, one study demonstrated that a related compound significantly reduced cell viability in melanoma cell lines via apoptosis induction .
- In Vivo Studies : In animal models, compounds similar to this compound showed reduced tumor sizes when administered at specific dosages. These findings highlight the potential for developing this compound into a therapeutic agent for cancer treatment .
- Enzyme Inhibition Assays : Enzyme assays have shown that sulfamoyl derivatives can inhibit COX-2 and 5-LOX activities, which are crucial in inflammatory pathways. This suggests that this compound may also possess anti-inflammatory properties .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
One of the primary applications of N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride is in the synthesis of anticancer agents. The compound can be used to create sulfamides that exhibit inhibitory activity against specific cancer cell growth mechanisms. For instance, derivatives of this compound have been explored for their potential to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making these compounds promising candidates for cancer therapy .
Acetylcholinesterase Inhibitors
Another significant application is in the development of acetylcholinesterase inhibitors. These inhibitors are essential in treating conditions like Alzheimer's disease, where they help increase acetylcholine levels in the brain, improving cognitive function. This compound serves as a precursor for synthesizing these inhibitors, contributing to advancements in neuropharmacology .
Pharmaceutical Compositions
The compound is not only useful as a synthetic intermediate but also forms part of pharmaceutical compositions aimed at treating various diseases. For example, formulations containing this compound have been investigated for their effectiveness against abnormal cell growth, particularly in cancer treatments. These compositions can be administered alone or in combination with other therapeutic agents to enhance efficacy .
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds derived from this compound:
- Study on CDK Inhibition : Research demonstrated that specific derivatives significantly inhibited CDK2 activity, leading to reduced tumor growth in preclinical models. The study highlighted the potential for developing targeted therapies based on this compound .
- Neuroprotective Effects : Another investigation focused on acetylcholinesterase inhibitors derived from this compound showed promising results in improving cognitive functions in animal models of Alzheimer's disease, indicating its potential application in neurodegenerative disorders .
Comparison with Similar Compounds
N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride
Structural Differences :
- Substituent : Cyclopropylmethyl (shorter chain) vs. cyclopropylethyl (longer chain).
- Functional Group : Both are sulfamoyl chlorides.
Key Observations :
N-(2-(N-Methylsulfamoyl)phenyl)formamide
Structural Differences :
- Functional Group : Formamide (hydrolysis product) vs. sulfamoyl chloride.
- Substituent : Aromatic phenyl group vs. aliphatic cyclopropane.
Key Observations :
- Synthesis Pathway : This compound forms via hydrolysis of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide under humid conditions, indicating that sulfamoyl chlorides may undergo hydrolysis to formamides .
- Stability : The crystal structure (triclinic P1 space group) is stabilized by intramolecular N-H···O and intermolecular C-H···O hydrogen bonds, as well as oxygen-π stacking interactions. These features contrast with sulfamoyl chlorides, which are typically more reactive and less stable .
2-Chloro-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide
Structural Differences :
- Functional Group : Chloroacetamide vs. sulfamoyl chloride.
- Substituents : Pyridine-containing ethyl group vs. cyclopropylethyl.
Key Observations :
Data Table: Comparative Analysis
Research Findings and Implications
Stability and Reactivity
Structural Insights
- Crystal Packing : The formamide derivative’s stability via hydrogen bonding and π-interactions (e.g., 18.4% contribution from O···H contacts to Hirshfeld surface) contrasts with sulfamoyl chlorides, which lack such stabilizing motifs .
Preparation Methods
Primary Preparation Method
The predominant and well-documented synthetic route to N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride involves the reaction of 1-cyclopropylethylamine with chlorosulfonic acid under controlled conditions. This method is consistent with the general approach to sulfamoyl chlorides, where an amine reacts with chlorosulfonic acid to introduce the sulfamoyl chloride moiety.
$$
\text{1-cyclopropylethylamine} + \text{chlorosulfonic acid} \rightarrow \text{this compound}
$$
- The amine nitrogen is first substituted with the sulfamoyl chloride group via electrophilic attack by chlorosulfonic acid.
- Reaction conditions must be carefully controlled to avoid overreaction or decomposition.
- The methyl substituent on nitrogen can be introduced either prior to or during the sulfamoylation step depending on the synthetic strategy.
This method is reported by Vulcan Chemicals (2023) and reflects a standard industrial and laboratory approach to sulfamoyl chloride synthesis.
Alternative and Related Synthetic Approaches
While direct synthesis from 1-cyclopropylethylamine and chlorosulfonic acid is the main route, related methodologies for sulfamoyl derivatives provide insights into possible variations:
Use of Chlorosulfonyl Isocyanate (CSI): In related sulfamoyl chemistry, chlorosulfonyl isocyanate has been employed to prepare N-Boc protected sulfamoyl chlorides, which can be further modified. Alkylation and deprotection steps allow for structural diversification of sulfamoyl compounds.
Coupling with Hydroxylamine Derivatives: For N-hydroxysulfamides, coupling of sulfamoyl chlorides with hydroxylamine derivatives under basic conditions (e.g., triethylamine) in dichloromethane has been used, although yields can be low and substrates limited.
Alkylation of Sulfamoyl Intermediates: Alkylation reactions on nitrogen atoms bearing protective groups (e.g., Boc or TBDMS) allow for selective introduction of substituents, which after deprotection yield desired sulfamoyl derivatives. This approach may be adapted for the synthesis of this compound analogs.
Experimental Considerations and Conditions
| Parameter | Typical Conditions / Notes |
|---|---|
| Reagents | 1-cyclopropylethylamine, chlorosulfonic acid |
| Solvent | Often neat or in inert solvents like dichloromethane for related reactions |
| Temperature | Controlled, often low to ambient to avoid side reactions |
| Reaction Time | Varies; typically several hours under stirring |
| Work-up | Quenching with aqueous base, extraction, drying over anhydrous salts |
| Purification | Column chromatography or recrystallization |
| Safety | Chlorosulfonic acid is highly corrosive; sulfamoyl chlorides are reactive and irritant; use protective equipment and fume hood |
Data Table Summarizing Key Preparation Parameters
| Step | Description | Conditions / Reagents | Outcome / Notes |
|---|---|---|---|
| 1. Amine preparation | Obtain or synthesize 1-cyclopropylethylamine | Commercial or synthetic methods | Purity affects subsequent reaction |
| 2. Sulfamoylation | React amine with chlorosulfonic acid | Controlled temperature, inert atmosphere | Formation of sulfamoyl chloride group |
| 3. Methylation (if separate) | Introduce methyl group on nitrogen (optional) | Methylating agents if not pre-methylated | Ensures N-methyl substitution |
| 4. Work-up and purification | Quench, extract, dry, purify | Aqueous base quench, chromatography | Pure this compound |
Research Findings and Applications
- The sulfamoyl chloride functionality is highly reactive, enabling further transformations such as coupling with nucleophiles to form sulfamides or sulfonamides.
- The cyclopropylethyl substituent imparts steric and electronic properties that may influence reactivity and selectivity in downstream applications.
- Applications include use as intermediates in medicinal chemistry for kinase inhibitor synthesis and in polymer chemistry for functionalization to improve material properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
